molecular formula C25H21N5O2S B2567714 5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline CAS No. 866807-84-3

5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2567714
CAS RN: 866807-84-3
M. Wt: 455.54
InChI Key: RTKUFHLWNPTSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C25H21N5O2S and its molecular weight is 455.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • A study by Kholodnyak et al. (2016) explored the synthesis and reactivity of 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines, closely related to the queried compound. It was found that these compounds can be formed through a regioselective transformation involving refluxing of initial compounds in acetic acid, leading to the formation of 2-aryl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines. The research provided insights into the possible mechanism of this transformation, emphasizing its potential for chemical modification (Kholodnyak et al., 2016).

Biological Activity

  • Research by Burbiel et al. (2016) identified 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists. This study is significant because it shows the biological activity of quinazoline derivatives, which could have implications for the queried compound. The research highlighted the discovery of potent and selective antagonists, providing valuable information on the structure-activity relationships of these compounds (Burbiel et al., 2016).

Anticancer Activity

  • A study by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, similar in structure to the compound , and their evaluation for anticancer activity. The study found that certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This highlights the potential therapeutic applications of quinazoline derivatives in cancer treatment (Reddy et al., 2015).

Luminescence Properties

  • Research by Gusev et al. (2012) studied the luminescence properties of 5-phenyl-2-pyridyl-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolines, which share structural similarities with the queried compound. This study provides insights into the potential use of such compounds in the development of luminescent materials (Gusev et al., 2012).

properties

IUPAC Name

5-(2,3-dihydroindol-1-yl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O2S/c1-16-11-12-17(2)22(15-16)33(31,32)25-24-26-23(29-14-13-18-7-3-5-9-20(18)29)19-8-4-6-10-21(19)30(24)28-27-25/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKUFHLWNPTSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.